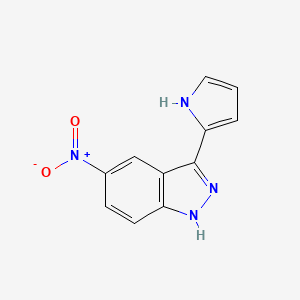
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine
Übersicht
Beschreibung
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique structure and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the piperazine ring followed by its functionalization with a benzyl group. The pyridazine ring is then introduced through a series of reactions involving hydrazine derivatives and appropriate reagents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
Wissenschaftliche Forschungsanwendungen
6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit or activate specific signaling pathways, resulting in therapeutic outcomes such as reduced inflammation or enhanced cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with 6-(4-Benzylpiperazin-1-yl)pyridazin-3-amine.
Piperazine derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics, are structurally related.
Uniqueness
This compound is unique due to its specific combination of the benzylpiperazine and pyridazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable tool in research and development .
Eigenschaften
Molekularformel |
C15H19N5 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
6-(4-benzylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C15H19N5/c16-14-6-7-15(18-17-14)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2,(H2,16,17) |
InChI-Schlüssel |
IYCROTQGVDWXGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN=C(C=C3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzenamine,4-[2-(3-pyridinyl)ethyl]-](/img/structure/B8660254.png)
![Methyl 2-[(tert-butyldimethylsilyl)oxy]-2-(dimethoxyphosphoryl)acetate](/img/structure/B8660258.png)


![1-[(5-Bromothiophen-2-yl)methyl]piperidine](/img/structure/B8660295.png)




![4-[2-(methylamino)ethyl]Phenol hydrobromide](/img/structure/B8660321.png)

